Ro3280

Vue d'ensemble

Description

TPKI-24 est un composé connu pour son activité inhibitrice puissante contre les kinases de type polo (PLK). Les kinases de type polo sont une famille de kinases sérine/thréonine-protéines qui jouent des rôles cruciaux dans la régulation du cycle cellulaire, la mitose et la réponse aux dommages de l’ADN.

Applications De Recherche Scientifique

TPKI-24 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, TPKI-24 is used as a tool compound to study the structure-activity relationships of kinase inhibitors and to develop new inhibitors with improved selectivity and potency. In biology, TPKI-24 is employed to investigate the role of polo-like kinases in cell cycle regulation and to elucidate the molecular mechanisms underlying their function .

In medicine, TPKI-24 has shown promise as a potential therapeutic agent for the treatment of various cancers. Its ability to inhibit polo-like kinases makes it a valuable candidate for targeted cancer therapy, as it can selectively disrupt the proliferation of cancer cells while sparing normal cells. Additionally, TPKI-24 is used in preclinical studies to evaluate its efficacy and safety in animal models of cancer .

In industry, TPKI-24 is utilized in the development of diagnostic assays and screening platforms for kinase inhibitors. Its well-characterized inhibitory activity and selectivity make it an ideal reference compound for benchmarking the performance of new inhibitors and for validating the results of high-throughput screening campaigns .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Le mécanisme d’action de TPKI-24 implique l’inhibition des kinases de type polo par liaison à leurs sites de liaison à l’ATP. Cette liaison empêche la phosphorylation des substrats en aval, perturbant ainsi les voies de signalisation qui régulent la progression du cycle cellulaire et la mitose. L’inhibition des kinases de type polo par TPKI-24 conduit à l’arrêt du cycle cellulaire et à l’apoptose des cellules cancéreuses, ce qui en fait un agent anticancéreux efficace .

Analyse Biochimique

Biochemical Properties

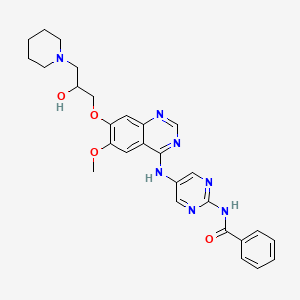

Ro3280 plays a crucial role in biochemical reactions by inhibiting PLK1, a serine/threonine-protein kinase involved in various stages of mitosis. The compound exhibits high selectivity for PLK1 with an IC50 of 3 nM and a Kd of 0.09 nM . This compound interacts with several biomolecules, including PLK1, ALK, CAMKK1, CAMKK2, DAPK1, DAPK3, FER, GAK, MYLK, PTK2, PTK2B, RPS6KA6, and TTK . These interactions primarily involve inhibition of kinase activity, leading to disruptions in cell cycle progression and induction of apoptosis.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In cancer cells, such as MCF-7 breast cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, and influences gene expression and cellular metabolism . This compound’s impact on cell function is evident through its ability to decrease mitochondrial membrane potential and induce DNA damage response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PLK1, leading to the inhibition of PLK1 activity. This inhibition disrupts the normal progression of mitosis, resulting in cell cycle arrest and apoptosis . This compound also regulates several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2 . Additionally, this compound’s inhibition of PLK1 affects the phosphorylation of Drosha, a key component in microRNA biogenesis, altering its subcellular localization and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and maintains its inhibitory activity against PLK1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . The compound’s stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target interactions . These dosage-dependent effects highlight the importance of optimizing this compound’s dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with PLK1. The compound’s inhibition of PLK1 affects various downstream signaling pathways, including the Wnt/β-catenin pathway . This compound’s impact on metabolic flux and metabolite levels is evident through its ability to induce apoptosis and disrupt cellular metabolism . The compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall cellular effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PLK1 and other target proteins . This compound’s transport mechanisms ensure its effective distribution to target sites, enhancing its therapeutic potential.

Subcellular Localization

This compound’s subcellular localization is primarily determined by its interactions with PLK1 and other biomolecules. The compound is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments.

Méthodes De Préparation

La synthèse de TPKI-24 implique plusieurs étapes, notamment la préparation de composés intermédiaires et la réaction de couplage finale. La voie de synthèse commence généralement par la préparation d’un chémo type anilino-tétrahydropteridine, suivie de diverses modifications de groupes fonctionnels pour atteindre l’activité inhibitrice désirée. Les conditions réactionnelles impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de température et de pression pour optimiser le rendement et la pureté du produit final .

Les méthodes de production industrielle pour TPKI-24 sont conçues pour être évolutives et rentables. Ces méthodes impliquent souvent l’utilisation de techniques de synthèse à haut débit, telles que la chimie à flux continu, pour produire de grandes quantités du composé avec une qualité constante. L’utilisation de systèmes automatisés et de techniques analytiques avancées garantit la reproductibilité et l’efficacité du processus de production .

Analyse Des Réactions Chimiques

TPKI-24 subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d’hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines et les thiols. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de TPKI-24 peut conduire à la formation de dérivés hydroxylés, tandis que la réduction peut produire des produits désoxygénés .

Applications de recherche scientifique

TPKI-24 a une large gamme d’applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, TPKI-24 est utilisé comme un composé outil pour étudier les relations structure-activité des inhibiteurs de kinase et pour développer de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées. En biologie, TPKI-24 est utilisé pour étudier le rôle des kinases de type polo dans la régulation du cycle cellulaire et pour élucider les mécanismes moléculaires sous-jacents à leur fonction .

En médecine, TPKI-24 s’est montré prometteur comme agent thérapeutique potentiel pour le traitement de divers cancers. Sa capacité à inhiber les kinases de type polo en fait un candidat précieux pour la thérapie anticancéreuse ciblée, car il peut perturber sélectivement la prolifération des cellules cancéreuses tout en épargnant les cellules normales. De plus, TPKI-24 est utilisé dans des études précliniques pour évaluer son efficacité et sa sécurité dans des modèles animaux de cancer .

Dans l’industrie, TPKI-24 est utilisé dans le développement d’essais diagnostiques et de plateformes de criblage pour les inhibiteurs de kinase. Son activité inhibitrice et sa sélectivité bien caractérisées en font un composé de référence idéal pour évaluer les performances des nouveaux inhibiteurs et pour valider les résultats des campagnes de criblage à haut débit .

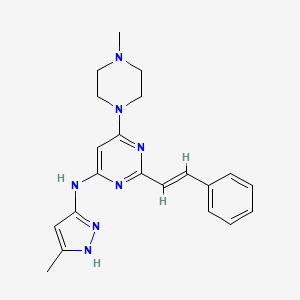

Comparaison Avec Des Composés Similaires

TPKI-24 fait partie d’une classe plus large d’inhibiteurs de kinase qui ciblent les kinases de type polo. Les composés similaires comprennent TPKI-26, GSK461364, GSK579289A, GSK237701A et BI2536. Ces composés partagent un mécanisme d’action commun mais diffèrent par leur sélectivité, leur puissance et leurs propriétés pharmacocinétiques. Par exemple, TPKI-26 est un inhibiteur dual de PLK1 et PLK2, tandis que GSK461364 est un inhibiteur sélectif de PLK1 .

Comparé à ces composés similaires, TPKI-24 est unique en sa capacité à inhiber sélectivement PLK1 avec une puissance élevée et des effets hors cible minimes. Cette sélectivité fait de TPKI-24 un outil précieux pour étudier les rôles spécifiques de PLK1 dans la régulation du cycle cellulaire et pour développer des thérapies ciblées pour les cancers dépendants de PLK1 .

Propriétés

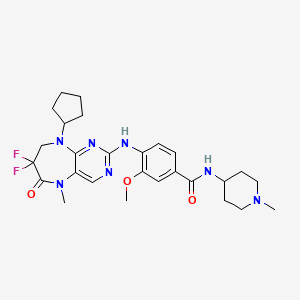

IUPAC Name |

4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJNZZLZKAXGMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35F2N7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048511 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062243-51-9 | |

| Record name | Ro 3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

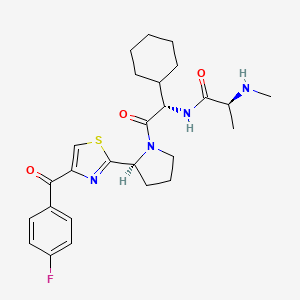

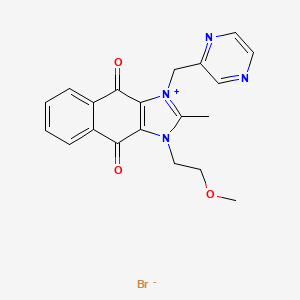

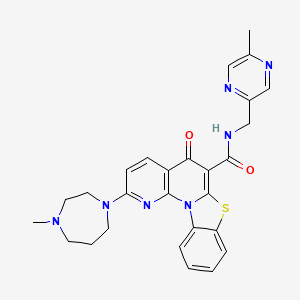

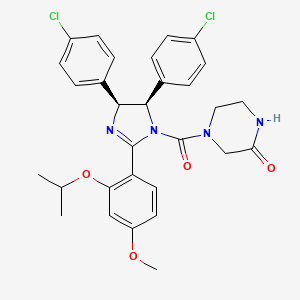

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-chloro-2-fluorophenoxy)-1-[[6-(1,3-thiazol-2-ylamino)pyridin-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B1683883.png)